2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide
CAS No.: 83704-01-2
Cat. No.: VC18484355
Molecular Formula: C10H14Cl6N2O2
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83704-01-2 |
|---|---|
| Molecular Formula | C10H14Cl6N2O2 |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide |
| Standard InChI | InChI=1S/C10H14Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
| Standard InChI Key | JOXJDRRYJBURON-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCNC(=O)C(Cl)(Cl)Cl)CCNC(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two trichloroacetyl () groups connected via a hexyl chain. The primary structure comprises:
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A central hexylamine () backbone.
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Two terminal trichloroacetamide moieties, each contributing three chlorine atoms.
This arrangement creates a symmetrical molecule with high halogen content, influencing its polarity, stability, and reactivity. The IUPAC name, 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide, reflects this bifunctional design.
Physical and Spectral Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 83704-01-2 |
| Molecular Formula | |
| Molecular Weight | 406.9 g/mol |
| InChI | InChI=1S/C10H14Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
| Canonical SMILES | C(CCCNC(=O)C(Cl)(Cl)Cl)CCNC(=O)C(Cl)(Cl)Cl |
The compound’s infrared (IR) spectrum would likely exhibit strong absorption bands near 1750–1680 cm, characteristic of carbonyl () stretching in trichloroacetamides . Nuclear magnetic resonance (NMR) data for analogous compounds, such as NMR chemical shifts between δ 3.3–3.8 ppm for methylene protons adjacent to the amide group, further support its structural assignment .
Synthesis and Reaction Pathways
Photochemical Synthesis from Tetrachloroethylene
Recent advances in photochemistry have enabled the efficient synthesis of N-substituted trichloroacetamides (NTCAs) like this compound. The process involves:
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Photo-oxidation of TCE: Ultraviolet (UV) irradiation of TCE () under oxygen bubbling generates trichloroacetyl chloride () and phosgene () .
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In Situ Amine Acetylation: The reactive intermediates react with hexylamine or its hydrochloride salt to form the target compound via nucleophilic acyl substitution.
The general reaction scheme is:
This method achieves yields exceeding 80% under optimized conditions (e.g., 80°C, 2-hour UV exposure) .
Comparative Analysis of NTCA Synthesis Methods
The table below contrasts synthesis routes for related NTCAs:
*Estimated based on analogous reactions .
The photochemical approach outperforms traditional methods using hexachloroacetone, particularly for sterically hindered or weakly nucleophilic amines .
Reactivity and Derivatives
Base-Catalyzed Condensation
NTCAs serve as masked isocyanates, releasing upon reaction with nucleophiles. For example:
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Urea Formation:
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Carbamate Synthesis:
These reactions are critical for producing polyurethanes and fluorinated polymers .
Fluorinated Analogs
The hexyl chain in the target compound can be modified with fluorine substituents to enhance reactivity. For instance, substituting hydrogen atoms with fluorine in the amine precursor accelerates condensation reactions by increasing electrophilicity .
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